Stereoselective Functionalization via Lithiation/Electrophile Trapping: High Syn-Selectivity for N-Boc Derivatives
Functionalization of 1-Imino-1lambda6-thietan-1-one (as its N-Boc derivative) via lithiation/electrophile trapping proceeds with high stereocontrol, preferentially installing electrophiles syn to the oxygen on sulfur. This stereochemical bias is a direct consequence of the four-membered ring strain and the unique electronic environment of the sulfoximine sulfur [1]. In contrast, the analogous reaction starting from thietan-1-one followed by N-transfer can be tuned to give the syn-to-nitrogen isomer, demonstrating a divergence in stereochemical outcome based on the synthetic sequence [1].
| Evidence Dimension | Stereochemical outcome of lithiation/electrophile trapping |
|---|---|
| Target Compound Data | N-Boc-1-imino-1λ6-thietane 1-oxide: high preference for electrophile introduction syn to oxygen |
| Comparator Or Baseline | Thietan-1-one followed by N-transfer: electrophile introduction syn to nitrogen |
| Quantified Difference | Qualitative observation of opposite syn-selectivity; no specific ratio reported |
| Conditions | Lithiation (e.g., s-BuLi) in THF at -78°C, followed by electrophile quench and N-Boc transfer |
Why This Matters
This stereoselectivity provides chemists with a predictable and tunable platform for accessing specific diastereomers, a critical advantage in medicinal chemistry where stereochemistry governs biological activity.
- [1] Tota, A., Fanelli, F., Falcicchio, A., Luisi, R., & Degennaro, L. (2017). Functionalization of four-membered cyclic sulfoximines by a convenient lithiation/trapping sequence. Chemistry of Heterocyclic Compounds, 53(3), 344–346. https://doi.org/10.1007/s10593-017-2067-z View Source
